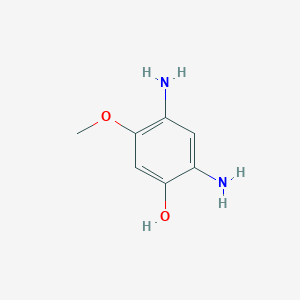

2,4-Diamino-5-methoxyphenol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

167859-86-1 |

|---|---|

Fórmula molecular |

C7H10N2O2 |

Peso molecular |

154.17 g/mol |

Nombre IUPAC |

2,4-diamino-5-methoxyphenol |

InChI |

InChI=1S/C7H10N2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,8-9H2,1H3 |

Clave InChI |

LNLMZPVZMTUVSU-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C(=C1)O)N)N |

SMILES canónico |

COC1=C(C=C(C(=C1)O)N)N |

Sinónimos |

Phenol, 2,4-diamino-5-methoxy- |

Origen del producto |

United States |

Synthetic Methodologies and Pathway Elucidation for 2,4 Diamino 5 Methoxyphenol

Conventional Synthetic Approaches to the Phenolic Diamine Core

Conventional methods for synthesizing 2,4-Diamino-5-methoxyphenol typically rely on the reduction of a corresponding dinitro precursor. This well-established approach involves the initial synthesis of a suitably substituted nitrophenol, followed by the reduction of the nitro groups to amino groups.

Precursor Synthesis and Intermediate Transformations

A key precursor for the synthesis of this compound is 5-methoxy-2,4-dinitrophenol (B1582858). The synthesis of this precursor can be achieved from 1,3-dichloro-4,6-dinitrobenzene (B1585067). The reaction involves a nucleophilic aromatic substitution where one of the chloro groups is displaced by a methoxy (B1213986) group.

A plausible synthetic pathway is outlined below:

Step 1: Synthesis of 5-methoxy-2,4-dinitrophenol

A common method for this step involves the reaction of 1,3-dichloro-4,6-dinitrobenzene with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. The reaction is typically heated to facilitate the substitution. chemicalbook.com The theoretical yield for this reaction is reported to be high, around 95%. chemicalbook.com

Step 2: Reduction of 5-methoxy-2,4-dinitrophenol to this compound

The subsequent and final step is the reduction of the two nitro groups of 5-methoxy-2,4-dinitrophenol to form the desired this compound. This transformation can be accomplished using various reducing agents. Common methods include catalytic hydrogenation or the use of metal/acid combinations. prepchem.comcir-safety.org

Intermediate transformations could involve the selective reduction of one nitro group to form a nitro-aminophenol intermediate, such as 2-amino-4-nitro-5-methoxyphenol or 4-amino-2-nitro-5-methoxyphenol. The selective reduction of dinitrophenols is possible, with the nitro group ortho to the hydroxyl group often being preferentially reduced under certain conditions. google.comstackexchange.com For instance, using sodium disulfide in a controlled manner can favor the formation of the 2-amino-4-nitrophenol (B125904) derivative. google.com However, for the direct synthesis of the diaminophenol, conditions promoting the complete reduction of both nitro groups are employed.

Reaction Conditions and Reagent Optimization

The choice of reducing agent and the optimization of reaction conditions are critical for achieving a high yield and purity of this compound.

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation (e.g., Pd/C, Pt/C) | Hydrogen gas, often at atmospheric or slightly elevated pressure, in a solvent like ethanol (B145695) or methanol. researchgate.netprepchem.com | High yields, clean reaction, easier product isolation. | Cost of precious metal catalysts, potential for catalyst poisoning. |

| Tin (Sn) / Hydrochloric Acid (HCl) | Refluxing in acidic medium. cir-safety.org | Effective and widely used for nitro group reduction. | Generates significant amounts of metallic waste, requiring careful disposal. |

| Iron (Fe) / Hydrochloric Acid (HCl) | Similar to Sn/HCl, often used in acidic aqueous solutions. | More economical than tin. | Also produces metallic waste. |

| Sodium Dithionite (B78146) (Na₂S₂O₄) | Aqueous or alcoholic solutions. | A milder reducing agent, can be used for sensitive substrates. | Can require careful control of pH and temperature. |

This table provides a summary of common reducing agents and their general characteristics for the reduction of dinitrophenols.

Optimization of parameters such as temperature, pressure (for hydrogenation), reaction time, and the stoichiometry of the reducing agent is crucial. For instance, in catalytic hydrogenation, the type of catalyst, solvent, and temperature can influence the reaction rate and selectivity.

Contemporary and Green Synthesis Protocols

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly processes. For the synthesis of this compound, these principles can be applied to both the precursor synthesis and the reduction steps.

Atom Economy and Sustainable Reagent Utilization

From a green chemistry perspective, catalytic hydrogenation is generally preferred over stoichiometric metal-based reductions (like Sn/HCl or Fe/HCl) due to its higher atom economy. kci.go.kr The metal catalyst is used in small amounts and can often be recovered and reused, minimizing waste.

Novel Catalytic Systems in Aminophenol Functionalization

Recent research has focused on developing novel catalytic systems for the synthesis and functionalization of aminophenols. While not directly reported for this compound, these advancements offer potential alternative routes. For example, copper-catalyzed amination reactions are emerging as powerful tools for forming C-N bonds in aromatic systems. Such methods could potentially be adapted to introduce the amino groups onto a pre-existing methoxyphenol core, possibly avoiding the need for nitration and reduction steps.

Furthermore, the use of microwave irradiation to promote reactions can significantly reduce reaction times and energy consumption, aligning with the principles of green chemistry. uj.ac.za

Isolation and Purification Techniques in Synthetic Protocols

The final stage of the synthesis involves the isolation and purification of the target compound, this compound. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Crystallization: This is a common and effective method for purifying solid organic compounds. The crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the purified compound. For aminophenols, recrystallization from water or aqueous alcohol solutions is often employed. orgsyn.org

Chromatography: For higher purity or for the separation of closely related byproducts, chromatographic techniques are used.

Column Chromatography: This technique uses a stationary phase (e.g., silica (B1680970) gel) packed in a column and a mobile phase to separate the components of a mixture. It is a versatile method for purification on a laboratory scale.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for identifying the components of a mixture. It can also be used for small-scale preparative separations.

The purity of the final product is typically assessed using techniques such as melting point determination, and spectroscopic methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.

| Purification Technique | Principle | Application for this compound |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Primary purification method to remove bulk impurities. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | For obtaining high purity material and separating isomers or byproducts. |

| Thin-Layer Chromatography | Separation based on differential partitioning between a stationary phase and a mobile phase. | Reaction monitoring and qualitative analysis of purity. |

This table summarizes the common purification techniques applicable to this compound.

Chemical Reactivity and Derivatization Strategies of 2,4 Diamino 5 Methoxyphenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The high electron density of the aromatic ring in 2,4-Diamino-5-methoxyphenol makes it exceptionally reactive towards electrophiles. Conversely, nucleophilic aromatic substitution is generally unfavorable unless the molecule is chemically modified.

In electrophilic aromatic substitution (EAS), the positions of incoming electrophiles are directed by the existing substituents. The hydroxyl, amino, and methoxy (B1213986) groups are all activating groups that direct incoming electrophiles to the positions ortho and para relative to themselves. minia.edu.eglibretexts.orgmsu.edu In this compound, the only available positions for substitution are C3 and C6.

The directing influence of these groups can be summarized as follows:

-OH (at C1): Directs ortho (C2, C6) and para (C4).

-NH2 (at C2): Directs ortho (C1, C3) and para (C5).

-NH2 (at C4): Directs ortho (C3, C5) and para (C1).

-OCH3 (at C5): Directs ortho (C4, C6) and para (C2).

The combined effect of these groups strongly activates the C3 and C6 positions. The amino groups are among the most potent activating groups, followed by the hydroxyl and methoxy groups. masterorganicchemistry.com The C3 position is ortho to two amino groups and meta to the hydroxyl and methoxy groups. The C6 position is ortho to the hydroxyl and methoxy groups and meta to the two amino groups. Due to the powerful activating and ortho-directing nature of the amino group at C4 and the amino group at C2, electrophilic attack is most likely to occur at the C3 position. libretexts.org Substitution at C6 is also possible, activated by the hydroxyl and methoxy groups. The precise ratio of C3 to C6 substitution would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Nucleophilic aromatic substitution (NAS) on this electron-rich ring is inherently difficult. msu.edu For NAS to occur, the ring typically requires strong electron-withdrawing groups, which are absent here. msu.edu Derivatization, for instance, by converting an amino group into a diazonium salt (-N₂⁺), could transform it into an excellent leaving group, thereby enabling nucleophilic substitution at that position.

The reactivity of the benzene (B151609) ring is significantly enhanced by the strong electron-donating effects of the amino and methoxy substituents. Both types of groups donate electron density to the ring via resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack. minia.edu.eglibretexts.org

Amino Groups (-NH₂): These are powerful activating groups. The nitrogen atom's lone pair of electrons is delocalized into the aromatic π-system, greatly increasing the nucleophilicity of the ring, particularly at the ortho and para positions. masterorganicchemistry.com

Hydroxyl Group (-OH): Similar to the methoxy group, the hydroxyl group is a strong activator due to the resonance donation from its lone pairs, which outweighs its inductive withdrawal. libretexts.org

The collective impact of two amino groups, a methoxy group, and a hydroxyl group makes the aromatic ring extremely reactive, often leading to rapid reactions, and in some cases, polysubstitution or oxidation if the reaction conditions are not carefully controlled.

| -OCH₃ (Methoxy) | Electron-withdrawing | Strongly electron-donating | Strongly Activating | Ortho, Para |

Oxidation and Reduction Pathways of the Phenolic Diamine

The presence of multiple electron-donating groups, particularly the amino and hydroxyl functions, makes this compound highly susceptible to oxidation. Reduction pathways are primarily relevant for its oxidized derivatives.

The oxidation of aminophenols is a complex process that can yield a variety of products depending on the oxidant and reaction conditions. The initial step typically involves the formation of a quinone imine. researchgate.netnih.gov For this compound, oxidation would likely lead to a quinone diimine structure.

These highly reactive intermediates can undergo several subsequent reactions:

Hydrolysis: The imine functionalities can hydrolyze to form the corresponding benzoquinone. For example, the oxidation of p-aminophenol can lead to p-benzoquinone. researchgate.net

Dimerization and Polymerization: The reactive intermediates can couple with unreacted aminophenol molecules or with each other. The oxidation of o-aminophenol, for instance, can lead to the formation of 2-aminophenoxazin-3-one (APX) through dimerization. researchgate.netrsc.org Similarly, the oxidation of phenylenediamine derivatives with hydrogen peroxide can produce mutagenic phenazine (B1670421) derivatives. nih.gov

Radical Formation: One-electron oxidation can generate radical species. nih.gov For example, the oxidation of p-aminophenol can form a semi-quinoneimine radical. nih.gov These radicals can initiate further polymerization or coupling reactions.

The specific products from the oxidation of this compound would likely be a mixture of quinone-imines, benzoquinones, and polymeric materials, characterized by intense color.

Since this compound is already in a reduced state, reduction methodologies apply to its oxidized forms or other derivatives. The primary reduction of interest would be the conversion of the quinone imine or benzoquinone products back to the phenolic diamine.

Common reducing agents for this purpose include:

Sodium dithionite (B78146) (Na₂S₂O₄): A standard reagent for the reduction of quinones to hydroquinones.

Sodium borohydride (B1222165) (NaBH₄): Can be used for the reduction of quinones and imines, although conditions must be controlled to avoid reduction of other functional groups.

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with hydrogen gas is an effective method for reducing quinones and related structures. ontosight.ai

The selective reduction of a specific functional group in a complex oxidation product mixture would require careful selection of the reducing agent and reaction conditions. For example, a method for the selective reduction of a sulfinyl group to a thioether without affecting other parts of a related molecule has been described. researchgate.net

Formation of Schiff Bases and Related Imine Derivatives

The two primary amino groups of this compound are nucleophilic and can readily react with aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines or azomethines. auctoresonline.org

Given the presence of two amino groups, the reaction can proceed to form mono- or bis-Schiff bases, depending on the stoichiometry of the reactants. The reaction of phenylenediamines with two equivalents of an aldehyde typically yields a bis-Schiff base, where both amino groups have formed an imine bond. auctoresonline.org

The general reaction is acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the C=N double bond.

Table 2: Potential Schiff Base Reactions of this compound

| Reactants | Molar Ratio (Diamine:Aldehyde) | Expected Product |

|---|---|---|

| This compound + Benzaldehyde | 1:1 | Mono-Schiff Base |

| This compound + Benzaldehyde | 1:2 | Bis-Schiff Base |

The formation of these imine derivatives is a versatile strategy for chemical modification. Schiff bases derived from phenylenediamines are known to coordinate with metal ions, forming metal complexes with diverse applications. researchgate.net The specific reactivity of the two amino groups in this compound (at C2 and C4) might differ slightly due to the electronic and steric influence of the neighboring hydroxyl and methoxy groups, potentially allowing for selective mono-functionalization under carefully controlled conditions. For instance, studies on meta- and para-phenylenediamine have shown differences in the stability of the Schiff bases they form, which affects their catalytic activity in other reactions. nih.gov

Condensation Reactions with Carbonyl Compounds

The amino groups of this compound are expected to react readily with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). This type of reaction, known as a condensation reaction, involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. magritek.comlibretexts.orgvanderbilt.edulibretexts.org

Given the presence of two amino groups, the reaction stoichiometry with a carbonyl compound can be controlled to produce mono- or di-Schiff base derivatives. The relative reactivity of the two amino groups (at positions 2 and 4) would be influenced by the electronic effects of the hydroxyl and methoxy substituents on the aromatic ring. Generally, such condensation reactions are fundamental in synthesizing larger, more complex molecules and ligands. researchgate.netroyalliteglobal.com For example, the reaction of the related 2,3-diaminophenol (B1330466) with salicylaldehyde (B1680747) derivatives yields tetradentate Schiff base ligands.

Table 1: Expected Products from Condensation Reactions

| Reactant A | Reactant B | Expected Product Class |

| This compound | Aldehyde (R-CHO) | Mono- or Di-Schiff Base |

| This compound | Ketone (R-CO-R') | Mono- or Di-Schiff Base |

This table is based on the general reactivity of aminophenols and is predictive for this compound.

Application in Ligand Design

Aminophenol compounds are widely used in coordination chemistry as versatile ligands capable of forming stable complexes with various metal ions. mdpi.combohrium.com The presence of both hard (O-donor from the hydroxyl group) and borderline (N-donors from the amino groups) donor atoms in this compound makes it a potentially valuable scaffold for designing polydentate ligands. mdpi.comugm.ac.id

Derivatization, particularly through condensation reactions at the amino groups, can expand its coordination capabilities. For instance, reacting it with salicylaldehyde or pyridine-2-carboxaldehyde would produce multidentate Schiff base ligands (e.g., N2O2 or N3O donors). These ligands can then be used to chelate metal ions, forming complexes with potential applications in catalysis or materials science. ugm.ac.idresearchgate.net The specific geometry and donor set can be tailored by choosing the appropriate carbonyl compound for derivatization. mdpi.combohrium.com

Heterocyclic Annulation and Cyclization Reactions

The diamine functionality in this compound serves as a key structural motif for building fused heterocyclic ring systems through annulation and cyclization reactions.

Pyrimidine (B1678525) Ring Formation via Diamine Cyclocondensation

Diamino compounds are common precursors for the synthesis of pyrimidines. ontosight.aimdpi.com The synthesis of a pyrimidine ring typically involves the cyclocondensation of a 1,3-diamine equivalent with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov While this compound is a 1,2,4-substituted compound, its diamine moiety can, in principle, participate in cyclization reactions with appropriate reagents to form fused pyrimidine systems, such as pyridopyrimidines. mdpi.comdrugbank.com For example, the synthesis of pyrido[2,3-d]pyrimidines often starts from 2,4-diaminopyrimidines which are then condensed with other reagents. mdpi.comnih.govnih.gov A general strategy could involve reacting this compound with a reagent that provides the necessary carbon atoms to close the pyrimidine ring, although specific literature for this substrate is not available. google.com

Synthesis of Fused Aromatic Systems

Ortho-phenylenediamines are well-known building blocks for creating fused aromatic heterocycles like quinoxalines (by reacting with 1,2-diones) or benzodiazepines (by reacting with β-diketones). researchgate.netacs.orgrsc.org Although this compound is not an ortho-diamine, its vicinal amino groups (in a 1,2,4-arrangement) can undergo similar annulation reactions.

These reactions, often involving oxidative cyclization or condensation, are powerful methods for constructing complex polycyclic heteroaromatic compounds. mdpi.comacs.org For example, hypervalent iodine(III) reagents can induce oxidative [4+2] annulation between o-phenylenediamines and alkynes to directly synthesize quinoxalines. rsc.org It is plausible that this compound could be used in similar strategies to generate novel fused heterocyclic scaffolds, though the specific reaction pathways and resulting structures would depend on the reagent and conditions used. sapub.orgacs.org

Metal-Ligand Complexation and Coordination Chemistry

The coordination chemistry of aminophenols is a rich field, as these ligands can bind to metal ions in various ways, making them valuable in catalysis and materials science. researchgate.netua.pt

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within a molecule, providing a unique "molecular fingerprint." acs.org These techniques probe the vibrational and rotational motions of molecules. acs.org For 2,4-Diamino-5-methoxyphenol, the spectra would be dominated by vibrations from the hydroxyl, amino, methoxy (B1213986), and substituted benzene (B151609) ring moieties.

Predicted FT-IR and Raman Data:

The FT-IR and Raman spectra are expected to show characteristic bands corresponding to its functional groups. The phenolic O-H stretch would appear as a broad band in the FT-IR spectrum, while the N-H stretches of the two amino groups would present as distinct peaks. researchgate.nethw.ac.uk The aromatic C-H and C=C stretching vibrations, along with the C-O stretching of the phenol (B47542) and methoxy groups, would also be prominent. researchgate.netchemicalbook.com Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the benzene ring. researchgate.netchemicalbook.comnih.gov

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Expected in |

|---|---|---|---|

| Phenolic O-H | 3500-3300 (Broad) | Stretching | FT-IR |

| Amino N-H | 3450-3250 (Two bands) | Symmetric & Asymmetric Stretching | FT-IR |

| Aromatic C-H | 3100-3000 | Stretching | FT-IR, Raman |

| Aliphatic C-H (methoxy) | 2950-2850 | Stretching | FT-IR, Raman |

| Aromatic C=C | 1620-1580 | Ring Stretching | FT-IR, Raman |

| Amino N-H | 1650-1560 | Scissoring (Bending) | FT-IR |

| C-O (methoxy/phenol) | 1275-1200 | Asymmetric Stretching | FT-IR |

| C-N (amino) | 1340-1250 | Stretching | FT-IR |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, and 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. researchgate.net Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, a complete structural assignment of this compound can be achieved.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the amino and hydroxyl groups. oregonstate.edufiveable.me The chemical shifts of the two aromatic protons would be influenced by the strong electron-donating effects of the two amino groups, the hydroxyl group, and the methoxy group, likely shifting them upfield. libretexts.org The -OH and -NH₂ protons would appear as broad singlets whose chemical shifts can vary with solvent, concentration, and temperature. hw.ac.uk

¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the substituents. libretexts.org The carbon attached to the oxygen of the methoxy group typically appears around 55-62 ppm. researchgate.netcdnsciencepub.com Carbons bonded to the hydroxyl and amino groups would also show characteristic shifts.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to correlate proton and carbon signals, confirming the assignments made from the 1D spectra and establishing the connectivity across the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (C3-H) | 6.2 - 6.5 | Singlet |

| Aromatic-H (C6-H) | 6.6 - 6.9 | Singlet |

| -OCH₃ | 3.7 - 3.9 | Singlet |

| -NH₂ (C2 & C4) | 3.5 - 5.0 | Broad Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-O (methoxy) | 55 - 62 |

| C-H (aromatic) | 95 - 120 |

| C-N (aromatic) | 125 - 145 |

| C-O (phenol) | 140 - 155 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to analyze molecules containing chromophores (light-absorbing groups). nih.gov The chromophore in this compound is the substituted benzene ring.

The presence of multiple activating groups (two -NH₂ groups, one -OH group, and one -OCH₃ group) is expected to cause a significant bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. nih.govbgu.ac.il Phenols and anilines typically exhibit two primary absorption bands, and the extensive substitution in this molecule would likely enhance their intensity and shift them further into the near-UV range. acs.orgresearchgate.net

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π → π* (Primary Band) | 220 - 240 | Substituted Benzene Ring |

Mass Spectrometry (MS and HRMS) for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. The calculated monoisotopic mass of this compound (C₇H₁₀N₂O₂) is 154.0742 Da.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, fragmentation would likely initiate from the molecular ion [M]⁺•. Common fragmentation pathways for phenols and anilines include the loss of small, stable molecules. researchgate.netmiamioh.edu

Predicted Fragmentation Pathways:

Loss of a methyl radical (-•CH₃): From the methoxy group to form an [M-15]⁺ ion.

Loss of carbon monoxide (-CO): A characteristic fragmentation of phenols, leading to an [M-28]⁺ ion. researchgate.net

Loss of hydrogen cyanide (-HCN): A typical fragmentation for anilines, resulting in an [M-27]⁺ ion. researchgate.netmiamioh.edu

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Ion Formula | Description |

|---|---|---|

| 154 | [C₇H₁₀N₂O₂]⁺• | Molecular Ion |

| 139 | [C₆H₇N₂O₂]⁺ | Loss of •CH₃ |

| 126 | [C₆H₁₀N₂O]⁺• | Loss of CO |

| 127 | [C₆H₉NO₂]⁺• | Loss of HCN |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and details of the crystal packing. While no crystal structure for this compound has been reported, its potential solid-state characteristics can be inferred.

The crystal structure of this compound would be heavily influenced by strong intermolecular hydrogen bonds. The phenolic -OH group and the two -NH₂ groups can all act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. acs.orgnih.gov This would likely lead to the formation of a complex three-dimensional network. researchgate.net

Computational and Theoretical Studies on 2,4 Diamino 5 Methoxyphenol and Its Derivatives

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed examination of molecular properties by solving the Schrödinger equation, albeit with certain approximations. For derivatives of 2,4-diamino-5-methoxyphenol, DFT calculations, often using functionals like B3LYP and basis sets such as 6-311++G(d,p), have been employed to predict a variety of molecular characteristics. tandfonline.comtandfonline.com These calculations are crucial for understanding the molecule's geometry, electronic landscape, and spectroscopic properties. tandfonline.comopenaccesspub.org

Geometry Optimization and Electronic Structure Determination

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of this compound, this process reveals key structural details. For instance, in a related chromenopyridine derivative, the tricyclic system is found to be nearly planar, with the exception of a carbon atom bearing two methyl groups. iucr.orgnih.gov The methoxyphenyl ring, a key feature shared with this compound, is oriented almost perpendicularly to the main tricycle. iucr.orgnih.gov Such optimizations, often performed using DFT methods, provide the foundation for all subsequent computational analyses. tandfonline.comacs.orgacs.org

The electronic structure, which dictates the molecule's chemical behavior, is also a primary focus of these calculations. The distribution of electrons within the molecule, the nature of its chemical bonds, and the energies of its molecular orbitals are all elucidated through these theoretical investigations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO.

For derivatives of this compound, the analysis of frontier molecular orbitals reveals insights into their electronic properties and potential for charge transfer. acs.orgacs.orgnih.gov The HOMO, being electron-rich, indicates regions susceptible to electrophilic attack, while the LUMO, being electron-deficient, points to sites prone to nucleophilic attack. nih.govirjweb.com The energies of these orbitals and their spatial distribution are calculated to understand intramolecular charge transfer and other electronic phenomena. openaccesspub.orgacs.orgnih.gov

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Pyrimidine (B1678525) Derivative

| Parameter | Value |

| HOMO Energy | -6.2613 eV |

| LUMO Energy | -0.8844 eV |

| Energy Gap (ΔE) | 5.3769 eV |

This data is for a representative pyrimidine derivative and illustrates the typical values obtained from DFT calculations. The high energy of the HOMO suggests it is a good electron donor, while the low energy of the LUMO indicates it can act as an electron acceptor. irjweb.com

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.de It provides a detailed picture of donor-acceptor interactions, which are crucial for stabilizing the molecular structure. acs.orgacs.orgnih.gov These interactions, often referred to as hyperconjugative interactions, involve the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

In the context of this compound and its derivatives, NBO analysis can reveal the strength of intramolecular hydrogen bonds and other non-covalent interactions. acs.orgacs.orgnih.gov The stabilization energy, E(2), associated with these interactions can be quantified, providing a measure of their significance. uni-muenchen.de For example, a strong interaction between a lone pair orbital on an oxygen atom and an adjacent antibonding orbital can indicate a significant stabilizing effect. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.net It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). researchgate.netresearchgate.net Green and yellow areas correspond to intermediate potentials. researchgate.net

For molecules like this compound, the MEP surface would highlight the electron-rich oxygen and nitrogen atoms as potential sites for electrophilic attack, while the hydrogen atoms of the amino and hydroxyl groups would be identified as regions susceptible to nucleophilic interaction. researchgate.net This visual tool aids in understanding the molecule's reactivity and its interactions with other chemical species. acs.orgnih.gov

Investigation of Noncovalent Interactions

Noncovalent interactions, particularly hydrogen bonds, play a pivotal role in determining the structure, stability, and function of molecules. Computational methods are essential for characterizing these weak yet significant interactions.

Hydrogen Bonding Networks

In derivatives of this compound, the presence of amino and hydroxyl groups provides ample opportunity for the formation of hydrogen bonds. iucr.orgnih.gov Both intramolecular and intermolecular hydrogen bonds can significantly influence the molecule's conformation and its packing in the solid state. acs.orgnih.gov

Aromatic Stacking (π-π Interactions)

Aromatic stacking, or π-π interaction, is a noncovalent force that plays a crucial role in the structure and stability of various chemical and biological systems. libretexts.orgcam.ac.uk This interaction arises from the alignment of aromatic rings, driven by a combination of dispersion forces and electrostatic interactions between their π-electron systems. libretexts.org The geometry of this stacking can vary, commonly adopting either a face-to-face sandwich or a parallel-displaced arrangement. libretexts.org

The electronic nature of substituents on the aromatic ring significantly influences the strength and nature of π-π stacking. The presence of both electron-donating groups (the two amino groups, -NH₂) and an electron-donating group (the methoxy (B1213986) group, -OCH₃) in this compound has a distinct effect. Electron-donating groups increase the electron density of the aromatic ring, which can lead to increased electrostatic repulsion between the π-faces of two interacting molecules. cam.ac.uk Studies on substituted aromatic systems have shown that stacking interactions are most repulsive when both interacting rings bear strong electron-donating substituents. cam.ac.uk

Conversely, interactions between an electron-rich ring like this compound and an electron-poor aromatic system would be electrostatically more favorable. libretexts.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying these interactions. mdpi.com For instance, DFT calculations can predict the optimal geometry and interaction energy of stacked dimers of this compound or its derivatives. These calculations often reveal that a parallel-displaced conformation is energetically more favorable than a perfect sandwich arrangement, as it minimizes electrostatic repulsion while maintaining favorable dispersion interactions. The interaction energy for such stacking typically falls in the range of 4 to 20 kJ/mol. mdpi.com

Theoretical Prediction of Chemical Reactivity Indices

Global reactivity descriptors, derived from the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental in predicting the chemical behavior of a molecule. researchgate.netacs.org These indices provide a quantitative measure of a molecule's stability and reactivity. researchgate.net DFT calculations are a standard method for obtaining the HOMO and LUMO energies required for these predictions. acs.org

Electronegativity (χ), chemical hardness (η), and its inverse, softness (S), are key descriptors of chemical reactivity.

Electronegativity (χ) measures the power of a molecule to attract electrons.

Chemical Hardness (η) indicates resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered hard, implying high stability and low reactivity. researchgate.net

Chemical Softness (S) is the reciprocal of hardness and signifies how easily a molecule will undergo a chemical reaction.

These parameters are calculated using the energies of the HOMO and LUMO as follows:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2 acs.org

Chemical Hardness (η) = (ELUMO - EHOMO) / 2 acs.org

Chemical Softness (S) = 1 / η acs.org

The presence of amino and methoxy groups, which are strong electron-donating groups, would be expected to raise the HOMO energy level of this compound, making it a good electron donor. This would result in a relatively low electronegativity and a smaller HOMO-LUMO gap, indicating higher reactivity (i.e., greater softness). nih.gov

Table 1: Illustrative Theoretical Chemical Reactivity Indices for Aromatic Amines This table provides example data for conceptually similar molecules to illustrate the typical range of values obtained through DFT calculations.

| Compound | EHOMO (eV) | ELUMO (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electronegativity (χ) (eV) |

|---|---|---|---|---|---|

| Aniline | -5.21 | -0.15 | 2.53 | 0.40 | 2.68 |

| p-Anisidine | -5.05 | -0.12 | 2.47 | 0.41 | 2.59 |

Ionization potential (I) and electron affinity (A) are also fundamental electronic properties that can be estimated from FMO energies using Koopmans' theorem.

Ionization Potential (I) is the energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO. acs.org

Electron Affinity (A) is the energy released when a molecule accepts an electron, approximated as A ≈ -ELUMO. acs.org

For this compound, the electron-rich nature imparted by its substituents would lead to a relatively low ionization potential, confirming its capacity to act as an electron donor. nih.gov Conversely, its electron affinity would be low, indicating it does not readily accept electrons.

Table 2: Illustrative Theoretical Ionization Potential and Electron Affinity for Aromatic Amines This table provides example data for conceptually similar molecules to illustrate the typical range of values obtained through DFT calculations.

| Compound | EHOMO (eV) | ELUMO (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) |

|---|---|---|---|---|

| Aniline | -5.21 | -0.15 | 5.21 | 0.15 |

| p-Anisidine | -5.05 | -0.12 | 5.05 | 0.12 |

Theoretical Insights into Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. tandfonline.com Organic molecules, particularly those with strong electron donor and acceptor groups connected by a π-conjugated system, are promising candidates for NLO applications. frontiersin.org The combination of electron-donating amino and methoxy groups on the phenyl ring of this compound suggests it could possess interesting NLO properties.

The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). dtic.mil

Polarizability (α) describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β) , a third-rank tensor, describes the second-order NLO response and is responsible for effects like second-harmonic generation. A non-zero β value is a key indicator of a potentially useful NLO material. rsc.org

These properties can be calculated using quantum chemical methods, such as DFT and time-dependent DFT (TD-DFT), often employing a finite-field approach. dtic.milresearchgate.net The calculations provide the individual tensor components, from which the average polarizability <α> and the total first hyperpolarizability (βtot) can be determined. acs.org

Table 3: Illustrative Calculated Polarizability and Hyperpolarizability Data This table provides example data for conceptually similar molecules to illustrate the typical range of values obtained through DFT calculations. Values are highly dependent on the computational method.

| Compound | Method | <α> (a.u.) | βtot (a.u.) |

|---|---|---|---|

| Benzene (B151609) | AM1 | 69.8 | 0 |

| Aniline | M06/6-311G(d,p) | 83.2 | 155 |

The magnitude of the NLO response is intrinsically linked to molecular structure. Key factors include:

Intramolecular Charge Transfer (ICT): The presence of both electron-donating groups (-NH₂, -OCH₃) and the π-system of the benzene ring in this compound facilitates ICT, which is a primary mechanism for generating a large NLO response. nih.gov The delocalization of π-electrons across the molecule enhances polarization. nih.gov

HOMO-LUMO Gap: A smaller HOMO-LUMO energy gap generally correlates with a larger hyperpolarizability. researchgate.net This is because a smaller gap implies that electrons are more easily excited, leading to a greater distortion of the electron cloud under an electric field. The electron-donating substituents on this compound are expected to lower this gap, thereby enhancing its potential NLO properties. nih.govrsc.org

Donor-Acceptor Strength: While this compound contains multiple donor groups, the creation of derivatives by introducing a strong electron-acceptor group (e.g., -NO₂) onto the aromatic ring would establish a classic "push-pull" system. frontiersin.org Such a modification would significantly enhance the ICT character and is a proven strategy for dramatically increasing the first hyperpolarizability (β) value. frontiersin.org Theoretical calculations are invaluable for screening potential derivatives and predicting which substitutions will most effectively boost the NLO response. nih.gov

Advanced Applications in Materials Science and Chemical Biology Research

Development of Novel Chromophores and Fluorescent Probes

The inherent electronic properties of 2,4-Diamino-5-methoxyphenol make it a candidate for the development of new dyes and sensors. The amino and methoxy (B1213986) groups can enhance the delocalization of pi-electrons within the aromatic system, a key feature for chromophoric and fluorescent molecules.

While direct synthesis of optically active derivatives from this compound has not been extensively reported, the broader class of o-aminophenol derivatives has been successfully used to create chiral molecules. For instance, copper-catalyzed asymmetric cycloaddition reactions of o-aminophenol derivatives with propargylic esters have yielded optically active 2H-1,4-benzoxazines with high enantioselectivity (up to 97% ee). acs.orgacs.orgnih.gov This synthetic strategy could potentially be adapted for this compound to produce novel chiral ligands and materials. The synthesis of optically active bis(aminophenols) has also been achieved, which are valuable for applications in asymmetric catalysis. rsc.org

The synthesis of various chromophores often involves diaminophenol precursors. acs.org For example, a diamino substituted terphenyldivinyl chromophore has been synthesized and characterized. mdpi.comnih.gov Additionally, a new thermally-stable second-order nonlinear optical polyimide with a side-chain chromophore was synthesized from 2,4-diaminophenol (B1205310) dihydrochloride. sid.ir These examples highlight the potential of diamino-functionalized phenols in creating materials with interesting optical properties.

Substituted phenols and their derivatives are foundational to the development of various chemical sensors. Electropolymerized films of substituted phenols have been utilized as voltammetric pH sensors. rsc.orgrsc.orgresearchgate.net The sensitivity of these sensors is attributed to the electrochemical properties of the phenol (B47542) group, which can be modulated by the nature and position of its substituents.

Furthermore, fluorescent probes based on aminophenol structures are being developed for the detection of biologically relevant species. For example, cerium-doped carbon dots have been used for the fluorescent differentiation of aminophenol isomers. acs.org Other research has focused on developing fluorescent probes from o-aminophenol derivatives for measuring intracellular pH. nih.gov Small-molecule fluorescent probes based on p-aminophenol derivatives have also been designed to detect reactive oxygen species like peroxynitrite. rsc.orgthno.org Given its structure, this compound could serve as a scaffold for new fluorescent probes with tailored sensitivities and selectivities.

| Sensing Application | Related Compound Class | Detection Principle | Reference |

| pH Sensing | Substituted Phenols | Voltammetry | rsc.orgrsc.org |

| Intracellular pH | o-Aminophenol Derivatives | Fluorescence | nih.gov |

| Reactive Oxygen Species | p-Aminophenol Derivatives | Fluorescence | rsc.orgthno.org |

| Isomer Differentiation | Aminophenols | Fluorescence | acs.org |

Role as Versatile Intermediates in Complex Organic Synthesis

The multiple reactive sites on this compound—the two amino groups, the hydroxyl group, and the aromatic ring—make it a versatile building block for the synthesis of more complex molecules.

Diaminophenols are recognized as important intermediates in organic synthesis. wiktionary.org Specifically, 2,4-diaminophenol derivatives have been synthesized and investigated as potential anti-inflammatory drugs that target microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov The synthesis of these derivatives was straightforward and cost-effective, starting from the commercially available 2-amino-4-nitrophenol (B125904). nih.gov

Methoxyphenol derivatives have also been explored as precursors for various bioactive molecules. For instance, they have been used as reversible inhibitors of myeloperoxidase, which is implicated in atherosclerosis. nih.gov The synthesis of derivatives of 2,4-diamino-6,7-dimethoxyquinazoline, potent and selective α1-adrenoceptor antagonists, further illustrates the utility of such scaffolds in medicinal chemistry. acs.org The structural elements of this compound align with these pharmacologically active classes of compounds, suggesting its potential as a starting material for novel drug candidates.

| Pharmaceutical Target/Application | Related Scaffold | Key Synthetic Precursor | Reference |

| Anti-inflammatory (mPGES-1 inhibitors) | 2,4-Diaminophenol derivatives | 2-Amino-4-nitrophenol | nih.gov |

| Anti-atherosclerotic (Myeloperoxidase inhibitors) | Methoxyphenol derivatives | O-methoxyphenol, Ferulic acid | nih.gov |

| α1-Adrenoceptor Antagonists | 2,4-Diamino-6,7-dimethoxyquinazoline derivatives | 2,4-diamino-6,7-dimethoxyquinazoline | acs.org |

| Dihydrofolate Reductase Inhibitors | 2,4-diamino-5-methyl-pyrrolo[2,3-d]pyrimidines | 2,4-diamino-5-methypyrrolo[2,3-d]pyrimidine | nih.gov |

| Antiviral | 2,4-diamino-5-cyano-6-alkoxypyrimidine | 2,4-diamino-6-chloropyrimidine-5-carbonitrile | researchgate.net |

Aminophenols are valuable monomers for the synthesis of functional polymers. For example, poly(m-aminophenol) has been synthesized and characterized for its potential as a conducting polymer. tandfonline.com The polymerization of o-aminophenol and its derivatives has also been investigated, leading to polymers with ladder-type structures composed of phenoxazine (B87303) units. d-nb.info These polymers have potential applications in bioelectrochemistry and as corrosion inhibitors. d-nb.info The presence of multiple functional groups in this compound could allow for the creation of cross-linked or hyperbranched polymers with unique thermal and electronic properties.

Enzyme-Ligand Interaction Studies at a Molecular Level

The study of how small molecules bind to and modulate the function of enzymes is a cornerstone of drug discovery and chemical biology. While direct studies involving this compound are scarce, research on related compounds provides a framework for its potential in this area.

Docking studies and enzymatic assays have been performed on 2,4-diaminophenol derivatives to understand their binding to mPGES-1. nih.gov These studies revealed key interactions within the enzyme's active site, guiding the design of more potent inhibitors. nih.gov The general structure of 2,4-diaminophenol has also been noted in studies of blood coagulation factor IX, suggesting its relevance in understanding protein-ligand interactions. nih.gov The methoxy group in this compound could provide additional interaction points within a binding pocket, potentially enhancing binding affinity or selectivity. The synthesis and biological evaluation of 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors further underscore the importance of the 2,4-diamino substitution pattern in enzyme binding. nih.gov

Chemical Basis of Enzyme Inhibition and Selectivity

The structural framework of this compound incorporates key features found in numerous bioactive molecules, suggesting its potential as a foundation for enzyme inhibitors. The aminophenol moiety is a recognized pharmacophore, and its derivatives have been investigated for a range of enzyme inhibitory activities. For instance, various 2-aminophenol (B121084) derivatives have been shown to inhibit enzymes like 5-lipoxygenase and cyclooxygenase, which are involved in the biosynthesis of leukotrienes and prostaglandins. google.comrsc.org

The presence of two amino groups and a hydroxyl group on the phenyl ring allows for a variety of interactions with enzyme active sites, including hydrogen bonding, electrostatic interactions, and potential coordination with metallic cofactors. The selectivity of inhibitors derived from this scaffold can be attributed to the specific substitution pattern on the aromatic ring. The relative positions of the amino and hydroxyl groups can be crucial for orienting the molecule within a specific enzyme's binding pocket.

Furthermore, the 4-aminophenol (B1666318) substructure itself can be a source of inhibitory activity through redox-based mechanisms. researchgate.net Some studies have shown that compounds containing a 4-aminophenol moiety can inactivate cysteine proteases, such as cathepsins, through the generation of reactive oxygen species (ROS) in the presence of reducing agents. researchgate.net This mechanism, where the compound participates in redox cycling to produce hydrogen peroxide, leads to the oxidation of critical amino acid residues in the enzyme's active site, causing irreversible inhibition. researchgate.net The selectivity in such cases would depend on the accessibility and susceptibility of residues within the target enzyme's active site to oxidation.

Derivatives of the closely related 2,4-diaminopyrimidine (B92962) scaffold, which shares the vicinal diamine feature, are well-known inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. nih.govnih.govebi.ac.uknih.gov The 2,4-diamino substitution pattern is critical for mimicking the binding of the natural substrate, folic acid. The potency and selectivity of these inhibitors are often fine-tuned by the substituents at other positions of the ring system. nih.govnih.gov For example, lipophilic antifolates based on a 2,4-diamino-5-methylpyrido[2,3-d]pyrimidine core, sometimes featuring dimethoxyphenyl groups, have been developed as potent and selective inhibitors of DHFR from pathogenic organisms like Toxoplasma gondii. nih.govrcsb.org This highlights how the diamino functionality provides a core binding interaction, while other parts of the molecule dictate selectivity.

Rational Design of Enzyme Modulators through Chemical Derivatization

The concept of rational drug design involves the iterative process of designing and synthesizing compounds based on the structure of a biological target. acs.orgnih.gov The this compound molecule serves as an excellent starting scaffold for such endeavors. researchgate.net Its multiple functional groups offer sites for chemical modification to optimize binding affinity, selectivity, and pharmacokinetic properties.

The process of "scaffold morphing" can be employed, where the core structure is systematically altered to improve potency and selectivity. rsc.org For example, knowledge from inhibitors based on 2,4-diaminoquinazoline could be used to design novel inhibitors based on different cores, such as quinoline (B57606) or pyrazolopyrimidine, leading to significant improvements in enzyme potency and selectivity. rsc.org

Derivatization strategies for a scaffold like this compound could include:

Alkylation or Acylation: The amino and hydroxyl groups can be modified to introduce new functionalities, alter solubility, or block metabolic pathways. For instance, N-acetyl-p-aminophenol (acetaminophen) is a well-known derivative of 4-aminophenol. rsc.org

Formation of Heterocycles: The diamino groups can be used as building blocks to construct fused heterocyclic rings, a common strategy to create rigid structures that fit precisely into enzyme active sites.

Coupling Reactions: The aromatic ring can be functionalized further through electrophilic substitution or cross-coupling reactions to attach larger, more complex moieties designed to interact with specific sub-pockets of a target enzyme.

Computational tools play a significant role in this rational design process. Molecular docking can predict how derivatives might bind to a target, helping to prioritize synthetic efforts. acs.org This in silico approach was used, for instance, in the development of 1,4-benzoxazine derivatives as COX-1/COX-2 inhibitors, starting from 2-aminophenol precursors. rsc.org By understanding the key interactions between an inhibitor and the enzyme, medicinal chemists can rationally design next-generation modulators with improved therapeutic profiles.

Catalytic Applications of Derived Metal Complexes

The functional groups on this compound make it an ideal precursor for synthesizing multidentate ligands. The amino and hydroxyl groups can coordinate with transition metal ions to form stable metal complexes. These complexes, particularly those derived from Schiff bases, are of great interest for their catalytic activities. researchgate.netscispace.comnih.gov

Role in Organic Transformations

Metal complexes derived from aminophenol-based ligands have demonstrated significant catalytic activity in a wide range of organic transformations. The ability of the ligand to stabilize metal ions in various oxidation states is key to their function. nih.gov

A common strategy involves the condensation of the amino groups of this compound with aldehydes or ketones to form Schiff base ligands. researchgate.netmdpi.com These Schiff base ligands can then be complexed with metals like copper (Cu), nickel (Ni), cobalt (Co), or palladium (Pd). Such complexes have been successfully employed as catalysts in reactions including:

Oxidation Reactions: Co(II) Schiff base complexes can catalyze the oxygenation of alkenes. scispace.com The redox-active nature of aminophenol-based ligands, which can exist in multiple oxidation states, is particularly useful in developing oxidation-reduction catalysts.

C-C Bond Formation: Chiral Cu(II) and Ni(II) salen-type complexes (a class of Schiff base complexes) are effective catalysts for asymmetric alkylation reactions, such as the Cα-alkylation of amino acids. nih.gov

Condensation Reactions: Cu(II) Schiff base complexes have been shown to be highly efficient catalysts for Claisen-Schmidt condensation to produce chalcones, yielding better results than traditional catalysts. mdpi.com

Cross-Coupling Reactions: Palladium complexes with aminophenol-derived ligands have been used in C-N bond-forming reactions.

The specific structure of the ligand, which can be tuned by modifying the parent aminophenol, and the choice of the metal center are crucial in determining the catalyst's activity and selectivity for a particular transformation.

Heterogeneous and Homogeneous Catalysis

Derived metal complexes of this compound can be applied in both homogeneous and heterogeneous catalysis.

Homogeneous catalysis involves the catalyst and reactants existing in the same phase, typically a liquid solution. Schiff base metal complexes are frequently used as homogeneous catalysts due to their solubility in organic solvents. researchgate.net This allows for high activity and selectivity under mild reaction conditions, as the catalytic sites are readily accessible to the substrate molecules. The versatility and tunability of these molecular catalysts make them ideal for fine chemical synthesis. mdpi.com

Heterogeneous catalysis occurs when the catalyst is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. A major advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. researchgate.net Metal complexes derived from this compound could be converted into heterogeneous catalysts by:

Immobilizing the complex onto a solid support, such as silica (B1680970), alumina, or a polymer resin.

Synthesizing a metal-organic framework (MOF) using the derivatized aminophenol as the organic linker.

The high thermal and moisture stability of many Schiff base complexes makes them suitable for use as catalysts in reactions that require high temperatures, a common feature of industrial-scale heterogeneous processes. researchgate.net The development of catalysts that bridge the gap between homogeneous and heterogeneous systems—combining the high activity of the former with the stability and recyclability of the latter—is a major goal in modern chemistry.

Environmental Chemistry of 2,4 Diamino 5 Methoxyphenol: Fundamental Aspects

Environmental Fate and Transformation Pathways

Research on structurally related compounds, such as other substituted phenols and anilines, indicates that transformation processes can include microbial degradation, photodegradation, and oxidation. For instance, studies on other aromatic amines have shown that processes like enzymatic coupling reactions mediated by enzymes such as laccases can occur, leading to the formation of larger, more complex molecules. asm.org However, without specific studies on 2,4-Diamino-5-methoxyphenol, it is not possible to definitively describe its environmental behavior.

Table 1: Summary of Available Information on Environmental Fate and Transformation

| Parameter | Finding for this compound |

| Biodegradation | No specific data available. |

| Photodegradation | No specific data available. |

| Hydrolysis | No specific data available. |

| Transformation Products | No specific data available. |

Advanced Analytical Methodologies for Environmental Detection

The development of sensitive and specific analytical methods is crucial for monitoring the presence of chemical compounds in the environment. However, there is a notable absence of published, validated analytical methods specifically for the detection and quantification of this compound in environmental samples such as water, soil, or air.

While general analytical techniques are commonly employed for the analysis of similar aromatic compounds, the specific parameters and validation data for this compound are not documented in the available literature. Techniques that are often used for related compounds and could potentially be adapted include:

High-Performance Liquid Chromatography (HPLC): This technique is widely used for the separation of non-volatile and thermally labile compounds. A reverse-phase HPLC method has been described for a structurally different but related compound, 4-((2,4-Diamino-5-methylphenyl)amino)phenol, using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier. sielc.com

Mass Spectrometry (MS): Often coupled with chromatography (e.g., LC-MS), mass spectrometry provides high sensitivity and selectivity for the identification and quantification of compounds. No specific LC-MS methods for the environmental detection of this compound have been reported.

Table 2: Potential Analytical Techniques for Detection

| Analytical Technique | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | No specific methods reported for environmental samples. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Unlikely to be a primary method without derivatization due to the low volatility of the compound. No methods reported. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Potentially suitable, but no validated methods for environmental matrices are available. |

Q & A

Basic: What are the optimal synthetic routes for 2,4-Diamino-5-methoxyphenol, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves sequential functionalization of a phenol backbone. A common approach is:

- Step 1: Methoxylation at the 5-position via nucleophilic aromatic substitution using methoxide under anhydrous conditions (e.g., NaOMe in DMF, 80°C) .

- Step 2: Diamination at the 2- and 4-positions using NH₃ or NH₂OH under catalytic hydrogenation (e.g., Pd/C, H₂ pressure) .

Key variables affecting yield include solvent polarity, temperature control (to avoid over-reduction), and stoichiometry of aminating agents. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical to isolate the product from byproducts like partially aminated intermediates .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach:

- HPLC-MS: Quantify purity (>95%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) and confirm molecular weight via ESI-MS (expected [M+H]⁺ at m/z 170.1) .

- NMR: Assign peaks (¹H NMR: δ 6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy group; ¹³C NMR: δ 55.6 ppm for OCH₃) to verify substitution patterns .

- Elemental Analysis: Confirm C/H/N ratios (theoretical: C 56.47%, H 5.30%, N 16.47%) to detect inorganic impurities .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protection: Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact. The compound may cause skin sensitization based on structural analogs .

- Waste Disposal: Neutralize with dilute acetic acid before disposal in designated halogenated waste containers .

- Toxicity Screening: Conduct Ames tests for mutagenicity (using Salmonella strains TA98/TA100) given aromatic amine functionalities .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

The methoxy group at the 5-position is electron-donating (+M effect), activating the ring toward electrophiles. However, steric hindrance from the 2,4-diamino groups directs substitution to the 6-position. Experimental validation:

- Nitration: React with HNO₃/H₂SO₄ at 0°C; LC-MS confirms 6-nitro derivative formation .

- Sulfonation: Use SO₃ in H₂SO₄; ¹H NMR shows downfield shifts for the 6-position proton. Computational modeling (DFT, B3LYP/6-31G*) corroborates regioselectivity .

Advanced: What experimental designs are recommended to assess the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against tyrosine kinases or oxidoreductases (e.g., xanthine oxidase) using UV-Vis kinetics (λ = 290 nm for uric acid formation) .

- Cytotoxicity Studies: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing methoxy with ethoxy or halogens) and compare bioactivity data to identify critical substituents .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Reproducibility Checks: Replicate synthesis/purification under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize solvent or oxygen artifacts .

- High-Resolution MS: Use Orbitrap or TOF analyzers to distinguish isobaric interferences (e.g., m/z 170.1 vs. 170.2 for C₇H₁₀N₂O₂) .

- Cross-Validation: Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

Advanced: What strategies improve the stability of this compound in aqueous solutions for biological assays?

Methodological Answer:

- pH Control: Prepare stock solutions in pH 4–5 buffers (e.g., acetate) to prevent oxidative deamination .

- Antioxidants: Add 1 mM ascorbic acid or 0.1% BHT to inhibit radical-mediated degradation .

- Lyophilization: Store as lyophilized powder at -20°C; reconstitute in degassed solvents immediately before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.